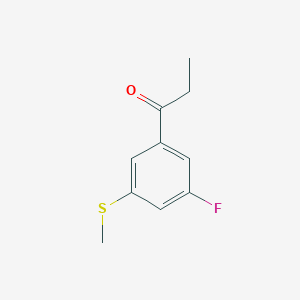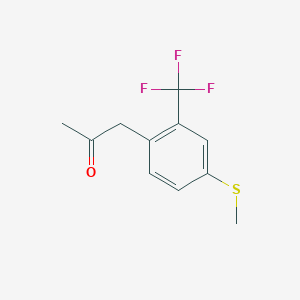
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a fluorine atom attached to a benzene ring, along with two methyl groups. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor with trifluoromethoxy anion. For example, the reaction of 1,4-dimethyl-2-fluoro-5-chlorobenzene with trifluoromethoxide ion (CF3O-) under appropriate conditions can yield the desired compound. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the final product.
化学反应分析
Types of Reactions
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of the trifluoromethoxy group may influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium trifluoromethoxide (NaOCF3) or potassium trifluoromethoxide (KOCF3) in polar aprotic solvents like DMSO.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated derivatives.
科学研究应用
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine and trifluoromethoxy groups.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, where the trifluoromethoxy group imparts desirable properties like hydrophobicity and chemical resistance.
作用机制
The mechanism of action of 1,4-dimethyl-2-fluoro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. In chemical reactions, the electron-withdrawing nature of the trifluoromethoxy group can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.
相似化合物的比较
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Dimethyl-2-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group. The methoxy group is less electron-withdrawing, which can affect the compound’s reactivity and stability.
1,4-Dimethyl-2-fluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group. The trifluoromethyl group is also electron-withdrawing but has different steric and electronic effects.
1,4-Dimethyl-2-fluorobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the trifluoromethoxy group and the fluorine atom, which together impart distinct electronic and steric characteristics that can be leveraged in various applications.
属性
分子式 |
C9H8F4O |
|---|---|
分子量 |
208.15 g/mol |
IUPAC 名称 |
1-fluoro-2,5-dimethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-4-8(14-9(11,12)13)6(2)3-7(5)10/h3-4H,1-2H3 |
InChI 键 |
QEVWYUVMRPSQBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)C)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)


![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)







![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)
![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
